4-Methoxyphenylzinc iodide

Descripción general

Descripción

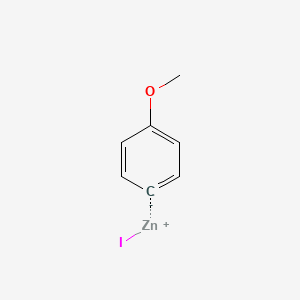

4-Methoxyphenylzinc iodide: is an organozinc compound with the molecular formula CH₃OC₆H₄ZnI . It is commonly used in organic synthesis as a nucleophile in various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic organic chemistry .

Mecanismo De Acción

Target of Action

4-Methoxyphenylzinc iodide is a type of organozinc reagent . Organozinc reagents are typically used in organic synthesis, where they act as nucleophiles and can react with a variety of electrophilic targets. The primary targets of this compound are therefore electrophilic carbon atoms present in various organic compounds .

Mode of Action

The mode of action of this compound involves its reaction with electrophilic carbon atoms. The zinc atom in the compound carries a partial negative charge, allowing it to act as a nucleophile. It forms a bond with the electrophilic carbon atom, leading to the formation of a new carbon-carbon bond .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds. This can lead to the synthesis of new compounds or the modification of existing ones . The specific molecular and cellular effects would depend on the nature of the compounds being synthesized and their subsequent interactions with biological systems.

Action Environment

The action of this compound is highly dependent on the environment in which it is used. As a laboratory reagent, it is typically used in controlled conditions, including specific temperatures and solvents, to optimize its reactivity . In particular, it is often used in anhydrous and oxygen-free environments to prevent its decomposition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxyphenylzinc iodide can be synthesized through the direct insertion of zinc into 4-iodoanisole. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the insertion of zinc into the carbon-iodine bond .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxyphenylzinc iodide primarily undergoes nucleophilic addition reactions. It can participate in various types of reactions, including:

Substitution Reactions: Reacts with electrophiles to replace the iodide group.

Coupling Reactions: Forms carbon-carbon bonds with other organic molecules.

Reduction Reactions: Can be reduced to form different organic compounds.

Common Reagents and Conditions:

Electrophiles: Such as alkyl halides and acyl chlorides.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.

Major Products: The major products formed from reactions involving this compound include substituted aromatic compounds, coupled products, and reduced organic molecules .

Aplicaciones Científicas De Investigación

4-Methoxyphenylzinc iodide has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

Medicinal Chemistry: Plays a role in the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of materials with specific properties.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Comparación Con Compuestos Similares

- Phenylzinc iodide

- 3-Methoxyphenylzinc iodide

- 4-Acetoxyphenylzinc iodide

- 2,5-Difluoro-4-methoxyphenylzinc bromide

Comparison: 4-Methoxyphenylzinc iodide is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the methoxy group can provide additional stabilization to the intermediate species formed during reactions. This can lead to higher yields and selectivity in certain synthetic applications .

Actividad Biológica

4-Methoxyphenylzinc iodide (CAS 254454-47-2) is an organozinc compound that has garnered attention in various fields of chemical and biological research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by diverse sources and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 299.44 g/mol. It is typically synthesized through the reaction of 4-methoxyphenyl iodide with zinc in a suitable solvent such as tetrahydrofuran (THF) . The compound exhibits significant reactivity as a nucleophile in cross-coupling reactions, which are essential in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that arylzinc compounds, including this compound, possess notable antimicrobial properties. A study highlighted the effectiveness of stabilized arylzinc iodides in Negishi acylative cross-coupling reactions, suggesting their potential utility in synthesizing biologically active molecules . While specific data on this compound's antimicrobial activity is limited, its structural analogs have demonstrated efficacy against various bacterial strains.

Cytotoxicity and Antitumor Activity

The biological activity of organozinc compounds often extends to antitumor effects. For instance, copper(I) iodide complexes have shown significant in vitro antitumor activity against human ovarian carcinoma cell lines . Although direct studies on this compound's cytotoxicity are sparse, its role as a building block in synthesizing more complex bioactive compounds suggests potential for similar applications.

Case Studies and Research Findings

- Synthesis and Application : Research on the synthesis of arylzinc compounds has emphasized the importance of using stable intermediates like this compound to improve yields in subsequent reactions. This highlights its utility in creating compounds with biological relevance .

- Enzymatic Reactions : The use of this compound in enzymatic dihydroxylation processes has been explored, demonstrating its role in asymmetric synthesis, which is crucial for developing pharmaceuticals with specific biological activities .

- Safety and Toxicology : Safety data indicate that while this compound is hazardous (causing severe skin burns and eye damage), it does not exhibit significant chronic toxicity at controlled exposure levels . Understanding these safety parameters is vital for its application in laboratory settings.

Summary of Biological Activities

Propiedades

IUPAC Name |

iodozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFRVJNFBRNFW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.